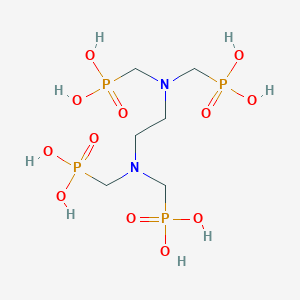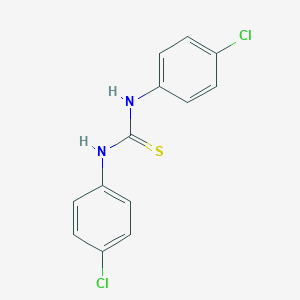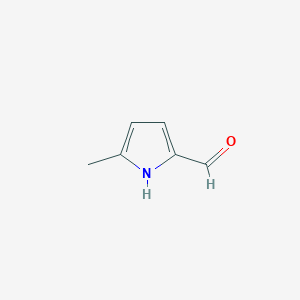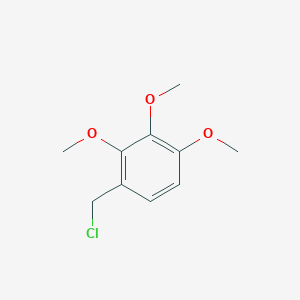
1,3-Disiloxanediol, 1,1,3,3-tetramethyl-
Overview
Description
1,1,3,3-Tetramethyldisiloxane-1,3-diol, also known as Tetramethyl-1,3-disiloxanediol, is a type of siloxane derivative . It can be used as a monomer for the preparation of silicone polymers or silicone resins . It is also used as an intermediate for preparing other organosilicon compounds .
Molecular Structure Analysis
The molecular formula of 1,1,3,3-Tetramethyldisiloxane-1,3-diol is C4H14O3Si2 . The molecular weight is 166.3232 . The IUPAC Standard InChI is InChI=1S/C4H14O3Si2/c1-8(2,5)7-9(3,4)6/h5-6H,1-4H3 .Chemical Reactions Analysis
1,1,3,3-Tetramethyldisiloxane-1,3-diol is an attractive hydride source for hydrosilylation reactions, dehydrogenative silylations, and polymer production due to its electrophilic nature .Physical And Chemical Properties Analysis
1,1,3,3-tetramethyldisiloxane-1,3-diol is a colorless and transparent liquid . It is soluble in organic solvents such as ether, benzene, and chlorinated hydrocarbons . It is relatively stable and does not react with water or oxygen in the air at room temperature .Scientific Research Applications
Monomer in Silicone Polymers Production
1,1,3,3-Tetramethyldisiloxane-1,3-diol is used as a monomer in the production of silicone polymers . Silicone polymers have a wide range of applications, including in the production of sealants, adhesives, lubricants, medicine, cooking utensils, and insulation.
Precursor to Other Organosilicon Compounds
This compound is used as a precursor to prepare other organosilicon compounds . Organosilicon compounds are used in many areas, including organic synthesis, polymer preparation, and material science.
Non-Aqueous Polymer Preparation
1,1,3,3-Tetramethyldisiloxane-1,3-diol is utilized in non-aqueous polymer preparation . Non-aqueous polymers have applications in various industries, including coatings, adhesives, and sealants.
Laboratory Reagent
It is also used as a laboratory reagent . As a reagent, it can be used in a variety of chemical reactions in the lab.
Reducing Agent
1,1,3,3-Tetramethyldisiloxane-1,3-diol is an inexpensive, nontoxic, and mild reducing agent . It can be used in various reduction reactions in organic synthesis.
Hydrosilylation Reactions
This compound is an attractive hydride source for hydrosilylation reactions . Hydrosilylation is a process that introduces silicon into an organic molecule and has applications in the production of silicones and other organosilicon compounds.
Dehydrogenative Silylations
1,1,3,3-Tetramethyldisiloxane-1,3-diol is used in dehydrogenative silylations . This process is used to introduce silicon into organic molecules, which can be useful in the synthesis of various organosilicon compounds.
Synthesis of Alkyl Halides
This compound can be used as a reducing agent to synthesize alkyl halides from aldehydes . Alkyl halides are used in many areas, including as intermediates in organic synthesis and in the production of pharmaceuticals and agrochemicals .
Safety and Hazards
Mechanism of Action
- The primary targets of 1,3-Disiloxanediol are not well-documented in the literature. However, it is commonly used as a monomer in the production of silicone polymers or silicone resins .
- As a reducing agent, 1,3-Disiloxanediol participates in various chemical reactions. It has been used for:
Target of Action
Mode of Action
properties
IUPAC Name |
hydroxy-[hydroxy(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H14O3Si2/c1-8(2,5)7-9(3,4)6/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEAZKFNWPIFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061505 | |
| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1118-15-6 | |
| Record name | 1,1,3,3-Tetramethyl-1,3-disiloxanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethyldisiloxane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



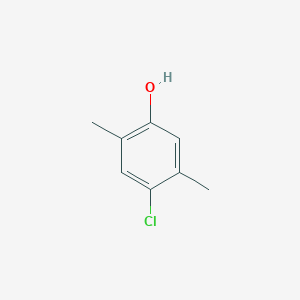


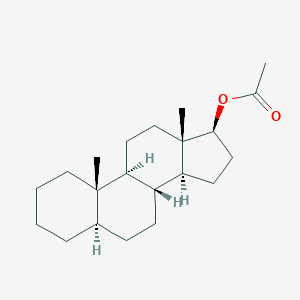
![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B74093.png)
